molecular formula C17H20O3 B12186926 7-ethoxy-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

7-ethoxy-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B12186926
M. Wt: 272.34 g/mol
InChI Key: SLHXGBSBXIJANQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-ethoxy-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethoxy-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves the use of phloroglucinol as a starting material. The synthetic route includes several steps, such as alkylation, cyclization, and oxidation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-ethoxy-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes.

Scientific Research Applications

7-ethoxy-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-ethoxy-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 5-hydroxy-2-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
  • 5-methoxy-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

Uniqueness

7-ethoxy-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is unique due to its specific structural features, such as the ethoxy and propyl substituents, which may confer distinct biological activities and chemical reactivity compared to other chromene derivatives .

Properties

Molecular Formula

C17H20O3

Molecular Weight

272.34 g/mol

IUPAC Name

7-ethoxy-8-propyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C17H20O3/c1-3-6-11-9-14-12-7-5-8-13(12)17(18)20-16(14)10-15(11)19-4-2/h9-10H,3-8H2,1-2H3

InChI Key

SLHXGBSBXIJANQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1OCC)OC(=O)C3=C2CCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.